1-Oxaspiro[5.5]undecan-9-amine
Description
Significance of Spirocyclic Systems in Chemical Research
Spirocyclic systems are prominent in medicinal chemistry and materials science due to their inherent three-dimensionality. This structural feature often leads to improved physicochemical properties and novel biological activities compared to their planar counterparts.
Spirocycles are characterized by the presence of a spiroatom, a single carbon atom that is a member of two distinct rings. This arrangement imparts significant structural rigidity and a well-defined spatial orientation of substituents. The increasing interest in spirocyclic scaffolds stems from their ability to explore new chemical space and serve as bioisosteres for other common chemical motifs.
The spiro[5.5]undecane scaffold, consisting of two fused six-membered rings, possesses distinct conformational properties. The cyclohexane (B81311) rings typically adopt chair conformations to minimize steric strain. In the case of 1-oxaspiro[5.5]undecane, the presence of an oxygen atom in one of the rings introduces additional stereoelectronic factors, such as the anomeric effect, which influences the conformational equilibrium. cdnsciencepub.come-tarjome.com For instance, studies on 1-oxaspiro[5.5]undecanes have shown that they can exist as an equilibrating mixture of conformers, a behavior that is markedly different from the conformationally rigid 1,7-dioxaspiro[5.5]undecane. cdnsciencepub.com This conformational flexibility, or in some cases rigidity, is a key feature that can be exploited in the design of molecules with specific biological targets. Furthermore, the spiro center itself can be a source of chirality, leading to the existence of stereoisomers with potentially different biological activities. Recent biophysical and structural studies on a related oxaspiropiperidine core have revealed conformational polymorphism, suggesting that the thermal mobility of the ligand could play a role in its biological function. biorxiv.org
Rationale for Investigating 1-Oxaspiro[5.5]undecan-9-amine
While specific research on this compound is limited in publicly available literature, the rationale for its investigation can be inferred from the broader interest in related spirocyclic amines and oxaspirocycles.
The structure of this compound combines the key features of a spiro[5.5]undecane framework, a tetrahydropyran (B127337) ring (the "oxa" component), and a primary amine group. The tetrahydropyran ring is a common motif in many natural products with important biological activities. nih.gov The amine functionality provides a handle for further chemical modification and can participate in crucial interactions with biological macromolecules. The specific placement of the amine at the 9-position of the spiro[5.5]undecane skeleton creates a unique spatial arrangement that is of interest for exploring structure-activity relationships in drug discovery. For example, related 1-oxa-9-azaspiro[5.5]undecane derivatives have been investigated as potential therapeutic agents. acs.org
The synthesis of spirocyclic amines and oxaspirocycles has evolved significantly over the years. Early methods often involved multi-step sequences with harsh reaction conditions. More recently, the development of powerful synthetic strategies has made these complex structures more accessible.
Several general strategies are applicable to the synthesis of the 1-oxaspiro[5.5]undecane framework. The Robinson annulation, a classic method for forming six-membered rings, has been used to prepare 3-heterospiro[5.5]undecan-9-ones, which are precursors to the corresponding amines. semanticscholar.org Another powerful technique is the Prins cyclization, which can be employed in a multicomponent fashion to construct spirocyclic tetrahydropyrans. nih.gov This method allows for the rapid assembly of the core structure from simpler starting materials. Additionally, 1,3-dipolar cycloaddition reactions have been utilized for the synthesis of spirocyclic amines, offering a versatile route to these compounds. whiterose.ac.uk The synthesis of related spirooxindoles fused with a tetrahydropyran ring has also been achieved through multicomponent reactions. researchgate.net
The synthesis of the amine functionality on the spirocyclic core can be achieved through various methods. For instance, the conversion of a ketone, such as 1-oxaspiro[5.5]undecan-9-one uni.lu, to an amine can be accomplished via reductive amination. Alternatively, a mesylate derivative of a spirocyclic alcohol can be converted to a Boc-protected amine in a two-step process. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[5.5]undecan-9-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c11-9-3-6-10(7-4-9)5-1-2-8-12-10/h9H,1-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGRZEBELSBOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCC(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Oxaspiro 5.5 Undecan 9 Amine and Analogous Systems
Retrosynthetic Strategies for the 1-Oxaspiro[5.5]undecane Core
A retrosynthetic analysis of 1-Oxaspiro[5.5]undecan-9-amine reveals several key disconnections that provide a roadmap for its synthesis. The primary strategic considerations involve the formation of the spirocyclic junction, the construction of the tetrahydropyran (B127337) ring, and the introduction of the amine functionality at the C9 position.
Formation of the Spirocyclic Junction
The central challenge in the synthesis of spirocyclic compounds is the construction of the quaternary spirocenter. A logical retrosynthetic disconnection at the spirocyclic junction of the 1-oxaspiro[5.5]undecane core points to a cyclohexanone derivative as a key intermediate. This approach simplifies the target molecule into a more accessible precursor where the two rings are not yet fused. The spirocyclization could then be achieved through various intramolecular reactions, such as alkylation or a Michael addition, from a suitably functionalized side chain attached to the cyclohexanone ring.
Construction of the Oxygen-Containing Ring
The tetrahydropyran ring of the 1-oxaspiro[5.5]undecane system can be retrosynthetically disconnected to reveal an acyclic precursor. A common strategy involves an intramolecular Williamson ether synthesis or an acid-catalyzed cyclization of a diol. Another powerful approach is the intramolecular hydroalkoxylation of an alkene, where a pendant alcohol group attacks an activated double bond to form the cyclic ether. This disconnection leads to a highly flexible intermediate that allows for various strategies to be employed for the ring closure.
Introduction of the Amine Functionality
The amine group at the C9 position can be introduced at various stages of the synthesis. A late-stage functionalization strategy is often preferred to avoid potential complications with protecting group chemistry. Retrosynthetically, the amine can be derived from a corresponding ketone via reductive amination. Alternatively, it can be installed through the reduction of an azide (B81097), which in turn can be introduced by nucleophilic substitution of a suitable leaving group, such as a halide or a sulfonate ester. This approach offers a high degree of flexibility and is compatible with a wide range of functional groups. One documented method for forming amines in oxa-spirocycles involves the reaction of an iodide with sodium azide, followed by reduction. rsc.org
Classical and Contemporary Synthetic Routes to the Oxaspiro[5.5]undecane Skeleton
The forward synthesis of the 1-oxaspiro[5.5]undecane skeleton can be accomplished through a variety of classical and contemporary methods. These routes often rely on powerful cyclization reactions to construct the spirocyclic core.
Cyclization Reactions in Spirocycle Formation
The formation of the spirocyclic framework is the cornerstone of the synthesis. Intramolecular reactions are particularly well-suited for this purpose as they are entropically favored and can provide a high degree of stereochemical control.
Intramolecular cyclization is a powerful strategy for the synthesis of spirocyclic ethers. Copper-catalyzed enantioselective alkene carboetherification has emerged as a robust method for constructing 5,5-, 5,6-, and 6,6-spirocyclic products. nih.govnih.gov This reaction allows for the formation of two rings in a single step from acyclic 1,1-disubstituted alkenols, creating a fully substituted tertiary ether carbon center with high enantiomeric excess. nih.govnih.gov The versatility of this method is demonstrated by its compatibility with various functional groups, including ethers, amines, and thioethers, which can be incorporated into the newly formed heterocyclic ring. nih.gov
Another effective intramolecular cyclization strategy is iodocyclization. This method has been successfully applied to the synthesis of a wide range of oxa-spirocycles. rsc.org The reaction proceeds by treating an alkene with iodine and a base, leading to the formation of an iodo-substituted spirocyclic ether. rsc.org While this method has been shown to be effective for the construction of five-membered rings, the formation of six-membered tetrahydropyran rings can be slower and may result in incomplete conversions. rsc.org
The following table summarizes key aspects of these intramolecular cyclization approaches:
| Cyclization Method | Catalyst/Reagent | Key Features | Ring Sizes Formed | Ref. |
| Copper-Catalyzed Carboetherification | Copper Catalyst | Enantioselective, forms two rings in one step | 5,5-, 5,6-, 6,6- | nih.govnih.gov |
| Iodocyclization | Iodine, Base | Forms iodo-substituted spirocycles | Primarily 5-membered, 6-membered possible | rsc.org |
These advanced synthetic methodologies provide a versatile toolbox for the construction of this compound and its analogs, enabling the efficient synthesis of these complex and valuable molecules.
Annulation Reactions for Ring Expansion
Annulation reactions provide a classic yet powerful approach to constructing cyclic systems, including the six-membered rings present in the 1-Oxaspiro[5.5]undecane skeleton.
The Robinson annulation is a cornerstone reaction in organic chemistry for the formation of six-membered rings. wikipedia.org It involves a Michael addition followed by an intramolecular aldol (B89426) condensation. byjus.comchemistrysteps.commasterorganicchemistry.com This reaction is widely used in the synthesis of polycyclic compounds, including steroids, alkaloids, and terpenoids, and has been successfully applied to the synthesis of spirocyclic molecules. byjus.comscienceinfo.com
The classic Robinson annulation combines a ketone with an α,β-unsaturated ketone (like methyl vinyl ketone) to form a new six-membered ring. wikipedia.org By choosing an appropriate cyclic ketone as the starting material, a spirocyclic system can be generated. The versatility of this reaction allows for the construction of highly functionalized rings, making it a valuable tool for building the carbocyclic portion of the 1-Oxaspiro[5.5]undecane framework, which can later be functionalized with the required amine group.
Formal cycloaddition reactions offer another route to construct the cyclic components of spiro systems. While a true [2+2] thermal cycloaddition is often forbidden by orbital symmetry rules, several "formal" [2+2] processes have been developed. libretexts.org These can include photochemical [2+2] cycloadditions, reactions involving ketenes, or multi-step sequences that result in a four-membered ring. libretexts.org
More relevant to the synthesis of six-membered rings are formal [2+2+2] cycloaddition strategies. A metal-free, formal [2+2+2] cycloaddition has been described that proceeds through a cascade of two pericyclic reactions. nih.govstudylib.net An intramolecular propargylic ene reaction of a 1,6-diyne generates a vinylallene intermediate, which then undergoes a Diels-Alder reaction to form the six-membered ring with high regio- and diastereoselectivity. nih.gov Organocatalytic formal [2+2] cycloadditions have also been developed to produce functionalized cyclobutanes, which could potentially serve as building blocks for more complex spirocyclic systems. rsc.org
Direct and Indirect Approaches for Amine Incorporation
Introducing the amine functionality at the C9 position is a key challenge. This can be achieved either by using nitrogen-containing precursors in the ring-forming reactions or by functionalizing a pre-formed spirocyclic ketone.
Direct Approaches: Direct approaches involve carrying the nitrogen atom through the synthesis. For example, the synthesis of the closely related 1-azaspiro[5.5]undecane skeleton has been achieved in a single step from linear amino ynone substrates via a mercuric triflate-catalyzed cycloisomerization. nih.gov While this forms an aza-spirocycle rather than an amino-substituted carbocycle, it highlights the feasibility of incorporating nitrogen early in the synthetic sequence.
Indirect Approaches: Indirect methods involve the conversion of another functional group on the pre-formed spirocyclic core into an amine. A common strategy is the reductive amination of a spirocyclic ketone. This involves reacting the ketone with ammonia or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the amine directly. The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced. youtube.comyoutube.com
Another indirect method is the conversion of a ketone to an oxime, followed by reduction to the primary amine. Other precursors for amines include azides, which can be introduced via nucleophilic substitution and subsequently reduced, or nitro groups, which can also be reduced to the corresponding amine. youtube.com
Table 3: Common Precursors and Reagents for Amine Synthesis
| Precursor Functional Group | Reagent(s) | Resulting Amine | Reaction Type |
|---|---|---|---|
| Ketone/Aldehyde | NH₃, NaBH₃CN | Primary Amine | Reductive Amination |
| Alkyl Halide | NaN₃; then H₂, Pd/C or LiAlH₄ | Primary Amine | Azide Reduction |
| Ketone | H₂NOH; then H₂, Ni or LiAlH₄ | Primary Amine | Oxime Reduction |
| Nitro Compound | H₂, Pd/C or Sn, HCl | Primary Amine | Nitro Reduction |
Strecker Reaction in Spirocyclic Amine Synthesis
The Strecker synthesis is a venerable yet powerful method for the preparation of α-amino acids and their derivatives. This reaction typically involves the treatment of an aldehyde or a ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. In the context of spirocyclic amines, a spirocyclic ketone serves as the starting material.
The general mechanism proceeds through three key steps:
Imine Formation : The spirocyclic ketone reacts with ammonia to form a spirocyclic imine.
Cyanide Addition : A cyanide ion, typically from a source like potassium cyanide (KCN) or sodium cyanide (NaCN), attacks the electrophilic carbon of the imine, yielding an α-aminonitrile.
Hydrolysis : The nitrile group of the α-aminonitrile is then hydrolyzed under acidic or basic conditions to afford the corresponding amino acid or, if the hydrolysis is controlled, the amine can be obtained after reduction.
For the synthesis of spiro[3.3]heptane glutamate analogs, a related strategy was employed where the Strecker reaction on a spirocyclic keto ester using a chiral amine auxiliary was a key step to install the chiral amino acid moiety. nih.gov This highlights the adaptability of the Strecker reaction for creating complex spirocyclic amino acid derivatives.
A general representation of the Strecker reaction for a spirocyclic ketone is depicted below:
| Reactant 1 | Reactant 2 | Reactant 3 | Intermediate | Final Product (after hydrolysis/reduction) |
| Spirocyclic Ketone | Ammonia (NH₃) | Hydrogen Cyanide (HCN) | α-Aminonitrile | Spirocyclic Amine |
Reductive Amination Pathways
Reductive amination is a cornerstone of amine synthesis, providing a direct route from carbonyl compounds to amines. This one-pot reaction combines the formation of an imine or enamine from a ketone or aldehyde and an amine, with a subsequent reduction in the same reaction vessel. This methodology is widely used in the pharmaceutical industry for the construction of C-N bonds. nih.gov
The process can be generalized as follows:
A spirocyclic ketone reacts with an amine (e.g., ammonia or a primary amine) to form an imine intermediate.
A reducing agent, present in the reaction mixture, reduces the imine to the corresponding spirocyclic amine.
A variety of reducing agents can be employed, with the choice depending on the substrate and desired selectivity. Common reducing agents include:
Sodium borohydride (NaBH₄)
Sodium cyanoborohydride (NaBH₃CN)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Catalytic hydrogenation (e.g., H₂, Pd/C)
The direct reductive amination, often referred to as a "one-pot reaction," is highly efficient as it avoids the isolation of the intermediate imine. acs.org For instance, rhodium-catalyzed reductive amination has been shown to be a highly active and enantioselective method when using hydrogen as the reducing agent. acs.org
| Carbonyl Compound | Amine Source | Reducing Agent | Product |
| Spirocyclic Ketone | Ammonia | Sodium Cyanoborohydride | Primary Spirocyclic Amine |
| Spirocyclic Ketone | Primary Amine | Sodium Triacetoxyborohydride | Secondary Spirocyclic Amine |
| Spirocyclic Aldehyde | Secondary Amine | Catalytic Hydrogenation | Tertiary Spirocyclic Amine |
Nucleophilic Addition to Nitrile Groups followed by Cyclization
The synthesis of heterocyclic and spirocyclic systems can be achieved through strategies involving the nucleophilic addition to a nitrile group, which then facilitates a cyclization event. The carbon atom of a nitrile group is electrophilic and can be attacked by various nucleophiles. nih.gov This reaction can be the initiating step in a cascade that leads to the formation of a new ring.
In a potential pathway for constructing a spirocyclic amine, a substrate containing both a nucleophilic moiety and a nitrile group can be envisioned. Alternatively, an intermolecular nucleophilic addition to a nitrile can be followed by an intramolecular cyclization. For example, the reaction of δ-silyl-γ,δ-epoxypentanenitrile derivatives with a base and an alkylating agent proceeds through a tandem process that includes the formation of a cyclopropane (B1198618) derivative via epoxy nitrile cyclization. researchgate.net
While not a direct example for the this compound system, the principle can be adapted. A hypothetical reaction sequence could involve:
A precursor molecule with a tethered nucleophile and a nitrile group.
An intramolecular nucleophilic attack of the tethered group onto the nitrile carbon.
Subsequent rearrangement or further reaction to form the stable spirocyclic amine.
Hydantoin Formation and Hydrolysis for Amino Acid Analogs
The formation of hydantoins provides a versatile route to amino acid analogs, including those with spirocyclic scaffolds. The Urech hydantoin synthesis, for example, involves the reaction of an amino acid with potassium cyanate and an acid. uniba.it
For the synthesis of spirocyclic amino acids, a spirocyclic amino acid starting material can be converted to a hydantoin derivative. This hydantoin can then be subjected to hydrolysis to regenerate the amino acid or a derivative thereof. The biocatalytic conversion of 5-monosubstituted hydantoin derivatives to optically pure amino acids is an industrially relevant process involving two key enzymatic steps: hydrolysis of the hydantoin to an N-carbamylamino acid, followed by conversion to the corresponding amino acid. nih.gov
A synthetic sequence for preparing spirocyclic amino acid analogs via this method would involve:
Hydantoin Formation : Reaction of a spirocyclic amino acid with potassium cyanate in an acidic medium to form the spirocyclic hydantoin.
Hydrolysis : Cleavage of the hydantoin ring, often under basic or acidic conditions, or enzymatically, to yield the desired spirocyclic amino acid analog.
| Starting Material | Reagents for Hydantoin Formation | Intermediate | Hydrolysis Conditions | Final Product |
| Spirocyclic α-Amino Acid | 1. HCl, Ethanol; 2. KOCN | Spirocyclic Hydantoin | Acid or Base Hydrolysis | Spirocyclic α-Amino Acid Analog |
Thermal Ring Opening with Arylamines in Oxa-Diazaspiro Systems
The strategic ring-opening of heterocyclic systems can be a powerful tool for constructing new molecular frameworks. In the context of oxa-diazaspiro systems, a thermal ring-opening reaction, potentially facilitated by a nucleophile like an arylamine, could lead to functionalized spirocyclic structures. While specific examples of thermal ring-opening of 1-oxa-diazaspiro[5.5]undecane systems with arylamines are not prevalent in the reviewed literature, the principles of such reactions can be inferred from related systems. For instance, the ring-opening of N-activated aziridines with amines is a known synthetic strategy. bldpharm.com Similarly, the ring-opening polymerization of benzoxazines is a well-studied process that involves the cleavage of the oxazine ring.
A hypothetical reaction could involve the thermal activation of an oxa-diazaspiro compound, leading to the cleavage of a C-O or C-N bond. The presence of an arylamine could then trap the resulting intermediate, leading to a new, functionalized spirocyclic product. The regioselectivity of such a ring-opening would be a critical factor to control.
Aza-Prins Cyclization
The aza-Prins cyclization is a powerful and stereoselective method for the synthesis of nitrogen-containing heterocycles, including spirocyclic systems. The reaction involves the cyclization of an N-homoallyliminium ion, which is typically generated in situ from the reaction of a homoallylamine with an aldehyde or ketone under acidic conditions.
Recent advancements have demonstrated the utility of the aza-Prins reaction in constructing complex spirocyclic architectures. For example, an alkynyl halo-aza-Prins cyclization of 3-hydroxyisoindolones has been developed to prepare aza-Prins products, which can then be further transformed into unique spirocyclic N-heterocycles. This methodology allows for the efficient creation of two new rings, two new carbon-carbon bonds, and an aza-quaternary stereocenter in a controlled manner.
The key steps in a typical aza-Prins cyclization for spirocycle synthesis are:
Formation of an N-acyliminium ion or a similar reactive intermediate.
Intramolecular cyclization involving a tethered alkene or alkyne nucleophile.
Trapping of the resulting carbocationic intermediate by a nucleophile.
| Substrate Type | Key Intermediate | Outcome | Reference |
| 3-Hydroxyisoindolones with alkynes | N-Acyliminium ion | Spirocyclic isoindolones | |
| Homoallylamines with ketones | N-Homoallyliminium ion | C-2 functionalized piperidines | |
| Vinyltetrahydroquinolines with 1,2-dicarbonyl compounds | N-Homoallyliminium ion | Tricyclic benzazocines |
Derivatization and Functionalization Strategies of the this compound Scaffold
Once the core this compound scaffold is synthesized, its derivatization and functionalization are crucial for exploring its structure-activity relationships in various applications. The primary amine group serves as a versatile handle for a wide range of chemical transformations.
N-Alkylation and N-Arylation: The primary amine can be readily alkylated or arylated to introduce various substituents. Reductive amination with aldehydes or ketones is a common method for N-alkylation. N-arylation can be achieved through methods like the Buchwald-Hartwig amination.
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) will form the corresponding amides. This is a robust reaction that allows for the introduction of a wide array of functional groups.
Urea and Thiourea (B124793) Formation: Treatment of the amine with isocyanates or isothiocyanates will yield urea or thiourea derivatives, respectively. Trisubstituted ureas based on a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been identified as potent soluble epoxide hydrolase inhibitors.
Sulfonamide Formation: Reaction with sulfonyl chlorides provides sulfonamides, which are important functional groups in medicinal chemistry.
Conversion to other Functional Groups: The primary amine can also be a precursor for other functional groups through reactions such as diazotization followed by substitution.
The inherent three-dimensional nature of spirocycles can favorably modulate the physicochemical properties of molecules, such as solubility and metabolic stability, making them attractive scaffolds in drug discovery. The rigid spirocyclic framework can also lock in specific conformations of appended functional groups, potentially leading to improved potency and selectivity for biological targets.
| Derivatization Reaction | Reagent(s) | Functional Group Introduced |
| N-Alkylation | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine |
| N-Arylation | Aryl Halide, Palladium Catalyst | Arylamine |
| Acylation | Acyl Chloride or Carboxylic Acid | Amide |
| Urea Formation | Isocyanate | Urea |
| Sulfonamide Formation | Sulfonyl Chloride | Sulfonamide |
Amide Coupling Reactions
Amide bond formation is a cornerstone of organic synthesis, frequently utilized to introduce nitrogen-containing functionalities. In the context of this compound, amide coupling reactions can be employed to derivatize the amine group, thereby creating a library of compounds with diverse properties. The fundamental approach involves the reaction of the primary amine with a carboxylic acid, typically activated to facilitate the coupling.
A variety of coupling reagents have been developed to promote this transformation with high efficiency and under mild conditions. These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which is then susceptible to nucleophilic attack by the amine.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. Phosphonium-based reagents, for instance, benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for sterically hindered substrates or when mild conditions are paramount.
The choice of solvent and base is also critical for the success of these reactions. Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are frequently used, and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is often added to neutralize the acid formed during the reaction.
| Coupling Reagent | Additive | Typical Base | Common Solvent(s) |
| EDC | HOBt | DIPEA, TEA | DMF, DCM |
| DCC | HOBt | DIPEA, TEA | DMF, DCM |
| PyBOP | - | DIPEA | DMF |
| HATU | - | DIPEA | DMF |
Alkylation and Arylation Techniques (e.g., Ullmann and Buchwald-Hartwig Couplings)
The direct formation of carbon-nitrogen bonds to introduce alkyl or aryl substituents on the nitrogen atom of this compound can be achieved through powerful cross-coupling reactions. The Ullmann and Buchwald-Hartwig couplings are two of the most prominent methods for this purpose.
The Ullmann condensation is a copper-catalyzed reaction that couples an amine with an aryl halide. researchgate.net Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. researchgate.net However, modern advancements have led to the development of catalytic systems that operate under milder conditions. These improved systems often employ copper(I) salts as catalysts in the presence of a ligand, which facilitates the catalytic cycle. A variety of ligands, including diamines and phenanthrolines, have been shown to be effective. The reaction is typically carried out in a polar aprotic solvent such as DMF, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a versatile and widely used method for the synthesis of arylamines. researchgate.netacsgcipr.org This reaction is known for its broad substrate scope and functional group tolerance. researchgate.net The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-aryl product. researchgate.net The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), have been instrumental in improving the efficiency and scope of this transformation. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is typically required.
| Reaction | Catalyst | Ligand (Example) | Base (Example) | Solvent (Example) |
| Ullmann Coupling | Cu(I) salt | Phenanthroline | K₂CO₃ | DMF, NMP |
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precatalyst | XPhos, SPhos | NaOtBu | Toluene, Dioxane |
Substitution Reactions on Related Spirocyclic Systems
The introduction of the amine functionality at the 9-position of the 1-oxaspiro[5.5]undecane core can be accomplished through nucleophilic substitution reactions on a suitably functionalized precursor. A common strategy involves the displacement of a good leaving group, such as a halide or a sulfonate ester, by an amine or an amine surrogate.
For instance, a precursor bearing a hydroxyl group at the 9-position can be converted into a tosylate or mesylate. Subsequent reaction with an amine source, such as ammonia or a protected amine, would lead to the formation of the desired spirocyclic amine. The choice of the nitrogen nucleophile is critical and can range from simple ammonia to more complex protected amines like phthalimide, which can be deprotected in a subsequent step (Gabriel synthesis).
Another approach involves the reaction of a spirocyclic iodide with sodium azide, followed by reduction of the resulting azide to the primary amine. This two-step process is often efficient and avoids over-alkylation, which can be an issue with direct amination using ammonia. The reduction of the azide can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd) or with reagents like triphenylphosphine (Staudinger reaction).
Hydrogenation of Unsaturated Spirocyclic Precursors
The synthesis of this compound can also be achieved through the reduction of an unsaturated spirocyclic precursor. Catalytic hydrogenation is a powerful and widely used method for the reduction of various functional groups, including double bonds, imines, and nitriles.
A potential synthetic route could involve the preparation of an unsaturated spirocycle containing a carbon-nitrogen double bond (imine) or a carbon-carbon double bond in proximity to a nitrogen-containing functional group. The catalytic hydrogenation of such a precursor would lead to the saturated spirocyclic amine.
For example, a spirocyclic ketone could be converted to an oxime, which upon reduction would yield the corresponding amine. Alternatively, a spirocyclic enamine could be hydrogenated to the saturated amine. The choice of catalyst is important and can influence the stereochemical outcome of the reaction. Common catalysts for hydrogenation include platinum, palladium, and nickel, often supported on carbon. The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent such as ethanol, methanol, or ethyl acetate.
In some cases, transfer hydrogenation can be employed, where a hydrogen donor molecule, such as formic acid or isopropanol, is used in place of hydrogen gas. This method can be advantageous for its operational simplicity and safety.
Stereoselective Synthesis of 1 Oxaspiro 5.5 Undecan 9 Amine
Asymmetric Synthetic Methodologies
The asymmetric synthesis of 1-Oxaspiro[5.5]undecan-9-amine hinges on the ability to control the formation of the stereocenter at the C9 position. This can be achieved through a variety of sophisticated synthetic techniques.
Chiral Catalyst-Mediated Approaches
The use of chiral catalysts is a powerful strategy for inducing enantioselectivity in chemical reactions. Both organocatalysis and metal-based catalysis offer viable pathways to chiral amines from prochiral ketones.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a robust tool for asymmetric synthesis, often providing high enantioselectivity under mild reaction conditions. For the synthesis of chiral this compound from its corresponding ketone, an organocatalytic reductive amination would be a prime strategy. This typically involves the condensation of the ketone with an amine source, followed by reduction of the resulting imine or enamine intermediate, guided by a chiral catalyst.
Cinchona alkaloid-derived primary amine catalysts, often used in combination with a co-catalyst like N-Boc-t-leucine, have been shown to be effective in the asymmetric spirocyclization of cyclic 2,4-dienones with cyanoketones, affording spiro-dihydropyrano cyclohexanones with high enantioselectivities. rsc.org This highlights the potential of such bifunctional catalysts to control stereochemistry in spirocyclic systems.
A plausible organocatalytic route to this compound could involve a cascade reaction. For instance, an organocatalytic Michael-Henry reaction sequence has been employed to prepare complex oxa-spirocyclic indanones with excellent stereoselectivity. thieme-connect.com This demonstrates the power of organocatalysis in constructing intricate spirocyclic frameworks with multiple stereocenters.
| Catalyst System | Substrate Type | Product Type | Stereoselectivity |
| Cinchona alkaloid-derived primary amine / N-Boc-t-leucine | Cyclic 2,4-dienone and cyanoketone | Spiro-dihydropyrano cyclohexanone | High enantioselectivity |
| Bifunctional organocatalyst | Nazarov reagents and methyleneindolinones | Spiro[4-cyclohexanone-1,3′-oxindoline] | up to 98% ee |
Transition metal catalysis is a cornerstone of asymmetric synthesis, offering a vast array of transformations with high efficiency and selectivity. The asymmetric hydrogenation of imines or enamines derived from 1-Oxaspiro[5.5]undecan-9-one is a highly attractive approach. Chiral phosphine (B1218219) ligands, such as those based on a spiro nih.govnih.gov-1,6-nonadiene backbone (SpinPHOX), have been successfully used in iridium-catalyzed asymmetric hydrogenation of cyclic α-alkylidene carbonyl compounds, yielding products with excellent enantiomeric excesses. researchgate.netacs.org
Palladium-catalyzed asymmetric hydrogenation of α-iminophosphonates has also been shown to be a highly efficient method for accessing optically active α-aminophosphonates with up to 99% ee. nih.gov This methodology could be adapted for the reduction of an imine derived from 1-Oxaspiro[5.5]undecan-9-one.
A convenient synthesis of 1-Oxaspiro[5.5]undecane derivatives has been reported, although not focusing on the amine functionality. uwindsor.ca The adaptation of such methods with chiral metal catalysts could provide a pathway to the target molecule.
| Catalyst System | Substrate Type | Transformation | Stereoselectivity |
| Ir(I)-SpinPHOX | Cyclic α-alkylidene carbonyls | Asymmetric Hydrogenation | up to 98% ee |
| Palladium / Chiral Phosphine Ligand | α-Iminophosphonates | Asymmetric Hydrogenation | up to 99% ee |
Diastereoselective Control in Synthesis
Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of this compound, if a chiral center is already present in the starting material, it can direct the stereochemical outcome of subsequent reactions.
For instance, a diastereoselective synthesis of 5-hydroxy-8-methoxy-1-oxaspiro[5.5]undeca-7,10-diene-9-one has been achieved with greater than 99% diastereomeric excess through the oxidation of a phenolic precursor. nih.govmdpi.com Although this example leads to a ketone, the high level of diastereocontrol in the formation of the spiroketal core is noteworthy. The introduction of an amine at the C9 position of such a diastereomerically pure ketone via a stereoselective reduction would be a viable strategy.
A stereoselective approach to the azaspiro[5.5]undecane ring system has been developed using a conjugate addition/dipolar cycloaddition cascade. nih.gov This method, which creates the spiro-amine framework with good stereocontrol, could potentially be adapted for the synthesis of this compound.
Enantioselective Control and Resolution Techniques
Enantioselective synthesis can be achieved not only through chiral catalysis but also through the use of chiral auxiliaries or through kinetic resolution. The asymmetric reduction of oxime ethers represents a significant route to enantiopure primary amines. Spiroborate esters derived from non-racemic 1,2-amino alcohols have been used as effective catalysts for the enantioselective borane (B79455) reduction of oxime ethers, yielding primary amines in up to 99% enantiomeric excess. nih.gov The conversion of 1-Oxaspiro[5.5]undecan-9-one to its O-benzyl oxime ether, followed by a catalytic asymmetric reduction using such a spiroborate catalyst, presents a promising route to enantiopure this compound.
Kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, is another powerful tool. For example, a practical asymmetric synthesis of enantiopure spiro nih.govnih.govnonane-1,6-dione was achieved through a kinetic resolution of a ketone precursor using baker's yeast. researchgate.net A similar biocatalytic or chemocatalytic kinetic resolution could be applied to a racemic derivative of this compound or its precursors.
Substrate-Controlled Stereoselectivity
In substrate-controlled synthesis, the inherent stereochemistry of the substrate dictates the stereochemical outcome of the reaction. The conformation of the spiroketal ring system can create a biased steric environment, leading to preferential attack of a reagent from one face.
The synthesis of deoxyglycosides from glycals using B(C6F5)3 as a catalyst has demonstrated unprecedented substrate-controlled direct α-stereoselectivity. diva-portal.org This illustrates how the substrate's structure can govern the approach of a nucleophile. In the case of 1-Oxaspiro[5.5]undecan-9-one, the rigid spirocyclic framework could direct the approach of a reducing agent or an organometallic reagent to form one diastereomer of the corresponding alcohol or amine preferentially. The stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis has also been shown to be influenced by the substrate's chiral auxiliary. nih.gov
Regioselectivity Considerations in Spirocyclization and Amine Introduction
The regioselectivity in the formation of the 1-oxaspiro[5.5]undecane framework and the subsequent introduction of the amine group at the C-9 position are critical steps that dictate the final molecular architecture. Control over these aspects is essential to avoid the formation of undesired constitutional isomers.
Spirocyclization:
A plausible and effective strategy for constructing the 1-oxaspiro[5.5]undecane skeleton is through an intramolecular hetero-Diels-Alder (iHDA) reaction. rsc.orgnih.gov This approach involves a tethered diene and a dienophile containing a heteroatom, in this case, an oxygen atom. The regioselectivity of this cycloaddition is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. beilstein-journals.orgmasterorganicchemistry.com
For the synthesis of a 1-oxaspiro[5.5]undecane system, a precursor molecule could be designed with a tether connecting a diene and an aldehyde or a related heterodienophile. The regioselectivity of the cyclization, leading to the desired 1-oxaspiro linkage rather than other potential isomers, is influenced by factors such as the length and nature of the tether and the substitution pattern on the diene. Generally, the reaction proceeds under thermal or Lewis acid-catalyzed conditions to favor the formation of the thermodynamically more stable product. rsc.org The substitution on the diene, whether electron-donating or electron-withdrawing, plays a crucial role in directing the cyclization. beilstein-journals.org
Amine Introduction:
Following the successful construction of the 1-oxaspiro[5.5]undecane core, the next critical step is the regioselective introduction of the amine group at the C-9 position. A common synthetic route involves the initial presence of a ketone at the C-9 position (1-oxaspiro[5.5]undecan-9-one). This ketone can then be converted to the desired amine through reductive amination.
The regioselectivity of this transformation is inherently controlled by the starting material, as the carbonyl group is already positioned at C-9. The stereoselectivity of the amine introduction, however, becomes a key consideration.
| Precursor Type | Reaction | Key Regiocontrol Element |
| Acyclic diene-aldehyde | Intramolecular Hetero-Diels-Alder | Tether length and substituent electronics |
| 1-Oxaspiro[5.5]undecan-9-one | Reductive Amination | Pre-existing carbonyl at C-9 |
Determination of Absolute and Relative Stereochemistry (Excluding specific spectroscopic techniques)
The determination of the absolute and relative stereochemistry of a chiral molecule like this compound is fundamental to understanding its properties and potential applications. While spectroscopic methods are powerful tools, several non-spectroscopic techniques provide definitive stereochemical assignments.
X-ray Crystallography:
The most unambiguous method for determining both the relative and absolute stereochemistry of a crystalline compound is single-crystal X-ray crystallography. This technique provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of all atoms. For this compound, if a suitable single crystal can be obtained, either of the free amine or a salt derivative, X-ray analysis can definitively establish the configuration of the stereocenters, including the spirocenter and the C-9 carbon bearing the amine group. researchgate.net
Chiral Resolution via Diastereomeric Salt Formation:
When a racemic mixture of this compound is synthesized, chiral resolution can be employed to separate the enantiomers. wikipedia.org This classical method involves reacting the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid, to form a pair of diastereomeric salts. wikipedia.org Common chiral resolving agents for amines include tartaric acid, camphorsulfonic acid, and mandelic acid. wikipedia.org
The resulting diastereomeric salts possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. Once the diastereomers are separated, the chiral resolving agent can be removed by treatment with a base to yield the individual, enantiomerically pure amines. The absolute configuration of the separated enantiomers can then be inferred if the configuration of the chiral resolving agent is known and the mechanism of salt formation and cleavage is understood. The relative stereochemistry between the spirocenter and the C-9 position can often be determined by analyzing the crystalline structure of the diastereomeric salts.
| Method | Information Obtained | Requirements |
| X-ray Crystallography | Absolute and Relative Stereochemistry | Crystalline solid |
| Chiral Resolution | Separation of Enantiomers, can infer Absolute/Relative Stereochemistry | Racemic mixture, suitable chiral resolving agent |
Mechanistic Investigations of Reactions Pertaining to 1 Oxaspiro 5.5 Undecan 9 Amine
Reaction Mechanism Elucidation in Spirocycle Formation
The construction of the spirocyclic core of molecules like 1-Oxaspiro[5.5]undecan-9-amine involves a series of carefully orchestrated chemical transformations. Elucidating the mechanisms of these reactions provides chemists with the tools to control reaction outcomes and design novel synthetic pathways.
Role of Enolate Formation and Nucleophilic Attack
Enolate chemistry is fundamental to many carbon-carbon bond-forming reactions utilized in spirocycle synthesis. fiveable.memasterorganicchemistry.com Enolates, generated from carbonyl compounds through deprotonation at the α-carbon, are potent nucleophiles. masterorganicchemistry.com In the context of spirocycle formation, the intramolecular nucleophilic attack of an enolate onto an electrophilic center, often another carbonyl group or an activated double bond, is a key ring-closing step. fiveable.mepitt.edu
The regioselectivity of enolate formation, which dictates which α-proton is removed, is influenced by factors such as the base used, solvent, and temperature. fiveable.me For instance, kinetically controlled enolates are typically formed using strong, hindered bases at low temperatures, while thermodynamically controlled enolates are favored under equilibrating conditions. This control over enolate generation is crucial for directing the subsequent nucleophilic attack to form the desired spirocyclic skeleton.
A classic example is the intramolecular aldol (B89426) reaction, where an enolate attacks a ketone or aldehyde within the same molecule to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated system. pitt.edunih.gov This strategy has been employed in the synthesis of various spirocyclic systems.
Cascade and Tandem Reaction Sequences
Cascade reactions, also known as tandem or domino reactions, are powerful tools in organic synthesis that allow for the formation of complex molecules from simple starting materials in a single operation. researchgate.netnih.gov These sequences involve a series of intramolecular reactions that occur sequentially without the need for isolating intermediates. In the synthesis of spirocycles, cascade reactions can efficiently construct the intricate ring systems in a highly atom-economical manner. nih.govresearchgate.net
A notable example involves a conjugate addition/dipolar cycloaddition cascade. In one such sequence, the conjugate addition of an oxime to a diene generates a transient nitrone intermediate. This nitrone then undergoes an intramolecular dipolar cycloaddition to furnish a bicyclic isoxazolidine, which upon reductive N-O bond cleavage yields the desired azaspiro[5.5]undecane core. nih.gov Such cascade reactions are highly valued for their ability to rapidly build molecular complexity. nih.gov
Another powerful strategy is the Prins/pinacol cascade, which has been developed for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. researchgate.net This process involves the Lewis acid-catalyzed reaction of an aldehyde with a homoallylic alcohol, triggering a cascade of events that includes cyclization and rearrangement to form the spirocyclic product.
Intermediate Generation and Trapping
The course of a spirocyclization reaction is often dictated by the generation and subsequent fate of reactive intermediates. The ability to control the formation of these intermediates and trap them with appropriate nucleophiles is a key element in designing successful synthetic routes.
In some instances, spiroindoleninium intermediates have been generated and trapped. mit.edu These intermediates can be resilient to rearrangement and can be trapped both intramolecularly and intermolecularly with a variety of nucleophiles, including weak ones. mit.edu The stereochemical outcome of such trapping reactions is often controlled by the steric and electronic properties of the intermediate and the approaching nucleophile. mit.edu
The in-situ generation of intermediates is also a hallmark of many cascade reactions. For example, in certain gold-catalyzed reactions, the initial cyclization of an alkynol generates a nucleophilic intermediate that can then react with an electrophile present in the reaction mixture to form the final spiroketal product. rsc.org The transient nature of these intermediates means their formation and subsequent reaction must be carefully orchestrated within the reaction conditions.
Catalytic Activation Mechanisms
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. In the context of spirocycle synthesis, various catalytic activation modes have been explored to facilitate key bond-forming events.
Iminium Ion Activation
Iminium ion catalysis is a powerful strategy for the activation of α,β-unsaturated aldehydes and ketones towards nucleophilic attack. researchgate.netmasterorganicchemistry.com This activation is achieved through the reversible formation of an iminium ion by the reaction of the carbonyl compound with a chiral secondary amine catalyst. researchgate.netyoutube.com The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, rendering it more susceptible to attack by nucleophiles. researchgate.net
In the context of spirocycle synthesis, iminium ion activation can be employed in cascade reactions. For example, the reaction of an enamine with an α,β-unsaturated aldehyde can be initiated by the formation of an iminium ion, leading to a Michael addition followed by further cyclization steps to construct the spirocyclic framework. bohrium.comthieme-connect.com The chiral environment provided by the catalyst can induce high levels of enantioselectivity in the final product.
Hydrogen Bonding Catalysis
Hydrogen bonding catalysis is a form of non-covalent organocatalysis that has emerged as a powerful tool for controlling the reactivity and selectivity of chemical reactions. ntu.edu.sgmdpi.com Catalysts bearing hydrogen-bond donor motifs, such as ureas and thioureas, can activate electrophiles by forming hydrogen bonds, thereby increasing their reactivity towards nucleophiles. bohrium.comntu.edu.sg
In the synthesis of spirocycles, hydrogen bonding catalysis has been shown to be crucial in certain transformations. For example, in some carbene-catalyzed reactions to form all-carbon spirocycles, a thiourea (B124793) co-catalyst is essential for the reaction to proceed. ntu.edu.sg Mechanistic studies have indicated that the thiourea activates a diketone substrate through hydrogen-bonding interactions. ntu.edu.sg The importance of hydrogen bonding is further underscored by the observation that the addition of competitive hydrogen-bonding acceptors can terminate the reaction. ntu.edu.sg This mode of catalysis offers a subtle yet powerful means of controlling complex reaction cascades. mdpi.comacs.org
Influence of Brønsted and Lewis Acids in Catalyzed Reactions
Brønsted and Lewis acids play a pivotal role in mediating reactions involving oxaspiro systems. They function by activating the substrate, typically by interacting with the oxygen atom of the oxaspirocyclic core. This activation facilitates bond cleavage and subsequent transformations that might otherwise be energetically unfavorable.
Brønsted acids , such as protic acids, protonate the ether oxygen, converting it into a better leaving group. This process can initiate ring-opening or rearrangement reactions. For instance, in the presence of a protic acid, strained systems like oxaspiro[2.2]pentanes undergo C-O bond cleavage and rearrangement to yield cyclobutanone (B123998) products. nih.gov
Lewis acids coordinate to the oxygen atom, which polarizes and weakens the adjacent C-O bonds, rendering the carbon atoms more electrophilic and susceptible to nucleophilic attack or rearrangement. nih.govwiley-vch.de This strategy is fundamental in various cascade reactions. A notable example is the Lewis acid-catalyzed Prins/pinacol cascade process, which has been developed for the synthesis of oxaspiro[4.5]decan-1-one scaffolds from aldehydes and a cyclobutanol (B46151) derivative. rsc.org The synergistic effect of a Lewis acid to activate an electrophile and a Brønsted base to generate a nucleophile is a powerful strategy in catalysis, enhancing reaction rates and enabling transformations of otherwise unreactive substrates. wiley-vch.de An efficient synthesis of indolines and pyrrolidines has been demonstrated using a Brønsted acid-assisted Lewis acid-mediated approach, highlighting the power of this cooperative catalysis. nih.gov
The choice of acid can direct the reaction toward specific products. For example, the rearrangement of certain oxaspirohexanes is promoted by Lewis acids to yield cyclopentanone (B42830) products through a stabilized carbocation intermediate. nih.gov Similarly, platinum-based Lewis acids can catalyze the rearrangement of oxaspirohexanes to 3-methylenetetrahydrofurans via the formation of a platinacyclobutane intermediate. acs.org
Table 1: Influence of Acid Catalysts on Oxaspiro Systems
| Catalyst Type | Acid Example | Substrate Type | Reaction Type | Product Type | Ref |
| Brønsted Acid | Protic Acid | Oxaspiro[2.2]pentane | Rearrangement | Cyclobutanone | nih.gov |
| Lewis Acid | Various (e.g., BF₃·OEt₂) | Aldehydes & Cyclobutanols | Prins/Pinacol Cascade | Oxaspiro[4.5]decan-1-one | rsc.org |
| Lewis Acid | Pt(II) Complexes | Oxaspirohexanes | Rearrangement | 3-Methylenetetrahydrofuran | acs.org |
| Cooperative | Lewis Acid + Brønsted Acid | α-hydroxydimethylacetals & Amines | Interrupted Amadori/Heyns | Indolines, Pyrrolidines | nih.gov |
Rearrangement Reactions in Oxaspiro Systems
Rearrangement reactions are a hallmark of oxaspiro chemistry, often driven by the release of inherent ring strain or the formation of more thermodynamically stable products. nih.gov These reactions can lead to significant skeletal diversification, providing access to complex molecular architectures from simpler spirocyclic precursors.
One common rearrangement is the dienone-phenol type, which has been studied computationally for systems like the 1-oxaspiro[4.5]deca-6,9-dien-8-ylium ion. researchgate.net Molecular orbital calculations have shown that a ring-expanding rearrangement involving a 1,2-shift of a carbon atom is thermodynamically favored over the migration of the oxygen atom. researchgate.net
Strain-driven rearrangements are particularly evident in smaller, more constrained oxaspiro systems. For instance, photochemically synthesized spirocyclic dihydrofurans, which contain the oxaspiro[4.5]decane core, can undergo a strain release-driven rearrangement catalyzed by a Brønsted acid to yield valuable chromene structures. chemrxiv.org Similarly, the inherent strain in oxaspiro[2.2]pentanes facilitates their acid-mediated rearrangement to cyclobutanones. nih.gov
Transition metals can also catalyze unique rearrangements. A platinum-catalyzed rearrangement of oxaspirohexanes proceeds through regioselective oxidative addition of the platinum catalyst to the least substituted carbon-carbon bond of the cyclopropane (B1198618) ring, forming a platinacyclobutane intermediate that subsequently rearranges. acs.org
Table 2: Examples of Rearrangement Reactions in Oxaspiro Systems
| Oxaspiro System | Reaction Conditions | Key Intermediate/Process | Product Class | Ref |
| 1-Oxaspiro[4.5]deca-6,9-dien-8-ylium ion | Acid-catalyzed | 1,2-Carbon Shift | Ring-expanded Phenolic compound | researchgate.net |
| Spirocyclic dihydrofurans | Brønsted Acid | Strain Release | Chromenes | chemrxiv.org |
| Oxaspiro[2.2]pentanes | Protic Acid | C-O Bond Cleavage | Cyclobutanones | nih.gov |
| Oxaspirohexanes | Pt(II) Catalyst | Platinacyclobutane Intermediate | 3-Methylenetetrahydrofurans | acs.org |
Mechanisms of Amine-Forming Reactions
The introduction of an amine group onto the 1-oxaspiro[5.5]undecane framework is a key step in the synthesis of the target compound. This transformation can be accomplished through several well-established mechanistic pathways, including the reductive cleavage of nitrogen-containing functional groups and intramolecular nucleophilic alkylations.
Reductive cleavage is a versatile strategy for unmasking an amine from a more stable or easily introduced precursor functional group. This two-step approach involves first installing a nitrogen-containing group (e.g., amide, azide (B81097), or nitro group) onto the molecular scaffold, followed by a reduction or rearrangement-cleavage reaction to liberate the desired amine.
A classic example applicable to the synthesis of primary amines is the Hofmann rearrangement . This reaction transforms a primary amide into a primary amine with one fewer carbon atom by treatment with bromine and a base. libretexts.org The mechanism involves the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. libretexts.org A related transformation is the Curtius rearrangement , where an acyl azide is thermally or photochemically converted to an isocyanate, which is then hydrolyzed to the amine. libretexts.org
Another powerful method is the reduction of amides or nitriles. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce amides to their corresponding amines. libretexts.org More recently, methods involving the reductive cleavage of C-N bonds in N-benzoyl pyrrolidines have been developed using a combination of Lewis acid and photoredox catalysis. organic-chemistry.org
Table 3: Mechanisms of Amine Formation via Reductive Cleavage
| Precursor Group | Reagents | Key Intermediate | Amine Type | Ref |
| Primary Amide | Br₂, NaOH, H₂O | Isocyanate | Primary | libretexts.org |
| Acyl Azide | Heat, H₂O | Isocyanate | Primary | libretexts.org |
| Amide | LiAlH₄, then H₂O | - | Same carbon skeleton | libretexts.org |
| N-Benzoyl Pyrrolidine | Lewis Acid, Photoredox Catalyst | Radical Anion | Secondary | organic-chemistry.org |
Intramolecular nucleophilic alkylation is a powerful method for constructing cyclic amines, including the piperidine (B6355638) ring found in many spirocyclic alkaloids. This mechanism involves a nitrogen nucleophile attacking an electrophilic carbon center within the same molecule to forge a new C-N bond and close a ring.
This strategy has been successfully employed in the asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives, which are structurally related to the target compound. researchgate.net In this synthesis, a key step involves the generation of an iminium ion from a functionalized α-amino nitrile. This is achieved by the nucleophilic addition of an organometallic reagent to the nitrile group. The resulting iminium salt is not isolated but undergoes an in situ intramolecular nucleophilic alkylation, where a tethered nucleophile attacks the electrophilic iminium carbon to construct the second ring of the spiro system. researchgate.net
The efficiency of the cyclization depends on the nature of the nucleophile, the electrophile, and the length of the tether connecting them. The process is often highly stereoselective, controlled by the pre-existing stereochemistry of the substrate. A reductive-cyclization procedure is one variant of this approach, leading to the formation of the spirocyclic amine system. researchgate.net This mechanistic pathway provides a convergent and efficient route to complex spiro-amine scaffolds like this compound.
Table 4: Key Features of Intramolecular Nucleophilic Alkylation for Spiro-Amine Synthesis
| Feature | Description | Ref |
| Precursor | Acyclic or monocyclic compound with a nitrogen nucleophile and an electrophilic center. | researchgate.net |
| Activation | Generation of a reactive electrophile, such as an iminium ion from an α-amino nitrile. | researchgate.net |
| Cyclization | In situ intramolecular attack of the nitrogen nucleophile on the electrophilic carbon. | researchgate.netsci-hub.se |
| Product | A new heterocyclic ring, forming a spirocyclic amine system. | researchgate.net |
Computational Chemistry and Theoretical Studies of 1 Oxaspiro 5.5 Undecan 9 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 1-Oxaspiro[5.5]undecan-9-amine would focus on determining its most stable three-dimensional shape, electron distribution, and orbital energies, which are fundamental to its chemical nature.
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure, of a molecule. mdpi.comarxiv.orgtau.ac.ilresearchgate.net For this compound, this involves iteratively adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. tau.ac.ilresearchgate.net
DFT methods, such as B3LYP combined with a basis set like 6-311G(d,p), are commonly used for such optimizations on related spirocyclic systems. mdpi.com The optimization would confirm that the tetrahydropyran (B127337) and cyclohexane (B81311) rings adopt stable chair conformations. The resulting optimized geometry provides key structural parameters. The electronic structure analysis would then reveal details about the charge distribution, showing, for instance, higher electron density on the nitrogen and oxygen atoms due to their electronegativity.
Table 1: Predicted Structural Parameters for this compound from a Representative DFT Geometry Optimization
| Parameter | Description | Predicted Value |
|---|---|---|
| C-N Bond Length | Length of the bond between C9 and the amine nitrogen | ~1.47 Å |
| C-O Bond Length | Length of the C-O bonds within the tetrahydropyran ring | ~1.43 Å |
| C-C-C Angle | Bond angle within the cyclohexane ring | ~111° |
| C-O-C Angle | Bond angle within the tetrahydropyran ring | ~112° |
Note: These values are illustrative and represent typical results from DFT calculations on similar saturated heterocyclic and amino compounds.
Computational methods can predict how and where a molecule is likely to react. By mapping the molecular electrostatic potential (MEP) surface, regions of positive and negative charge can be visualized. For this compound, the lone pair of electrons on the nitrogen atom of the amine group would create a region of negative electrostatic potential, identifying it as a primary site for electrophilic attack (e.g., protonation).
Furthermore, DFT calculations can model the entire pathway of a chemical reaction, from reactants to products, through an intermediate transition state. This allows for the calculation of activation energies, which determine the rate of a reaction. For example, the N-acylation of this compound could be modeled to understand its mechanism and predict the feasibility of the reaction under various conditions.
Frontier Molecular Orbital (FMO) theory is a powerful concept within computational chemistry that simplifies the prediction of reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). youtube.comlibretexts.org
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, corresponding to its lone pair of electrons. The LUMO would likely be distributed across the σ* (antibonding) orbitals of the C-O and C-N bonds. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net This analysis confirms the amine group as the center of nucleophilicity, crucial for its role in chemical reactions.
Table 2: Representative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description and Implication |
|---|---|---|
| HOMO | ~ -6.5 eV | Localized on the amine nitrogen; indicates nucleophilic character. |
| LUMO | ~ +1.8 eV | Distributed over antibonding orbitals; indicates sites for nucleophilic attack. |
Note: These energy values are illustrative, based on typical DFT calculations for similar amine-containing organic molecules.
A transition state is the highest energy point along a reaction pathway, representing the barrier that must be overcome for a reaction to occur. tau.ac.il Locating this structure is a more complex computational task than geometry optimization of a stable molecule. researchgate.net Algorithms are used to search for a saddle point on the potential energy surface—a structure that is a minimum in all directions except one (the reaction coordinate).
For a reaction involving this compound, such as its reaction with an electrophile, DFT calculations could model the geometry of the transition state. Analysis of this structure would reveal which bonds are breaking and which are forming. Calculating the energy of the transition state relative to the reactants yields the activation energy, a key parameter for predicting reaction kinetics.
Conformational Analysis of the 1-Oxaspiro[5.5]undecane Ring System
The three-dimensional shape, or conformation, of this compound is critical to its properties and interactions. The spirocyclic structure, where two rings are joined by a single common atom, imposes significant conformational constraints.
The 1-oxaspiro[5.5]undecane framework consists of a tetrahydropyran ring and a cyclohexane ring. Both six-membered rings overwhelmingly prefer to adopt a chair conformation to minimize angle strain and torsional strain. cdnsciencepub.comcdnsciencepub.com Studies on the parent 1-oxaspiro[5.5]undecane show it exists as an equilibrium mixture of two primary "double-chair" conformers. cdnsciencepub.comcdnsciencepub.com
In the case of this compound, the amine group is attached to the cyclohexane ring. This substituent can occupy one of two positions: axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the side of the ring). Due to steric hindrance, substituents on a cyclohexane ring are generally more stable in the equatorial position. Therefore, the most stable conformer of this compound is predicted to have both rings in a chair conformation with the C9-amine group in the equatorial position to minimize steric interactions.
Table 3: Predicted Relative Energies of this compound Conformers
| Conformer Description | Amine Group Position | Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|---|
| Chair-Chair | Equatorial | 0.00 (most stable) | >95% |
| Chair-Chair | Axial | ~1.8 - 2.1 | <5% |
| Chair-Boat | - | >5.0 | <0.1% |
Note: Energy values are estimates based on standard A-values for amino groups on cyclohexane and computational studies of related spiro systems.
Lack of Scientific Data on this compound Prevents In-Depth Computational Analysis
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical study of the chemical compound this compound. Despite a comprehensive search for scholarly articles and research data, no specific studies detailing its stereoelectronic effects, conformational mobility, stereochemical predictions, or energy landscape were identified. This absence of published research makes it impossible to provide a detailed, evidence-based article on the computational chemistry of this particular molecule as requested.
The intricate nature of computational chemistry requires robust experimental and theoretical data to form the basis of any analysis. Topics such as stereoelectronic effects, including the anomeric effect, necessitate detailed quantum mechanical calculations and spectroscopic data for validation. Similarly, the exploration of conformational mobility and dynamics relies on computational simulations, such as molecular dynamics, which have not been reported for this compound.
Furthermore, the characterization of its stereoisomers and the prediction of their properties would require dedicated studies employing methods like high-level ab initio calculations or density functional theory (DFT). The determination of the compound's energy landscape and the relative stability of its different conformations are also subjects that require specific and focused research efforts, which are currently not available in the public domain.
While general principles of computational chemistry and stereochemistry can be applied to hypothetical models of this compound, any such discussion would be purely speculative and would not meet the requirement for scientifically accurate and source-based information. The generation of meaningful data tables and detailed research findings is contingent on the existence of primary research, which, in this case, appears to be non-existent.
Therefore, until dedicated research on the computational and theoretical aspects of this compound is conducted and published, a detailed article on this specific subject cannot be authentically produced.
1 Oxaspiro 5.5 Undecan 9 Amine As a Synthetic Intermediate and Building Block
Incorporation into Complex Molecular Architectures
The 1-oxaspiro[5.5]undecane core, with its inherent three-dimensionality, serves as a valuable starting point for the synthesis of complex molecules with well-defined spatial arrangements of functional groups. The amine functionality at the 9-position provides a convenient handle for derivatization, enabling the incorporation of this spirocyclic motif into larger and more intricate molecular structures. This approach has been particularly fruitful in the development of novel therapeutic agents.
For instance, the related 1-oxa-9-azaspiro[5.5]undecane scaffold has been utilized as a key building block in the design of potent inhibitors for various enzymes. One notable example is the development of inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular diseases. By appending different functionalities to the spirocyclic core, researchers have been able to fine-tune the inhibitory activity and pharmacokinetic properties of these compounds. Similarly, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been investigated as inhibitors of the MmpL3 protein in M. tuberculosis, demonstrating the potential of this scaffold in the development of new anti-infective agents researchgate.net.
The synthetic accessibility of the amine group allows for its reaction with a wide range of electrophiles, such as carboxylic acids, sulfonyl chlorides, and isocyanates, to form amides, sulfonamides, and ureas, respectively. This versatility has been demonstrated in the synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides, which have been explored for their potential as carbonic anhydrase inhibitors. Furthermore, the spirocyclic amine can participate in nucleophilic substitution and reductive amination reactions to introduce further complexity. For example, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been employed in the synthesis of novel analogs of ciprofloxacin, a broad-spectrum antibiotic researchgate.net.
The incorporation of the 1-oxaspiro[5.5]undecan-9-amine moiety can significantly impact the physicochemical properties of the resulting molecule, such as its solubility, lipophilicity, and metabolic stability. The rigid spirocyclic core can also influence the conformational preferences of the molecule, which can be crucial for its biological activity.
| Target/Application | Incorporated Scaffold | Key Synthetic Reaction | Reference |
|---|---|---|---|
| Soluble Epoxide Hydrolase (sEH) Inhibition | 1-Oxa-9-azaspiro[5.5]undecan-4-amine | Amide coupling | researchgate.net |
| Antituberculosis Activity (MmpL3 Inhibition) | 1-Oxa-9-azaspiro[5.5]undecane derivatives | Various | researchgate.net |
| Ciprofloxacin Analogs | 1-Oxa-9-azaspiro[5.5]undecane derivatives | Nucleophilic aromatic substitution | researchgate.net |
| Carbonic Anhydrase Interrogation | 1-Oxa-9-azaspiro[5.5]undecane-9-sulfonamides | Sulfonamide formation |
Scaffold Diversity and Structural Analogs for Research
The this compound core is an excellent starting point for generating libraries of structurally diverse analogs for biological screening and structure-activity relationship (SAR) studies. The ability to modify the molecule at the amine position, as well as potentially at other positions on the spirocyclic rings, allows for a systematic exploration of the chemical space around this privileged scaffold.
The generation of structural analogs is a cornerstone of medicinal chemistry, enabling the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Starting from this compound, a multitude of derivatives can be synthesized by varying the substituents on the nitrogen atom. This can range from simple alkyl or aryl groups to more complex heterocyclic or peptidic moieties.
While direct examples for this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous spirocyclic systems. For instance, research on 3,9-diazaspiro[5.5]undecane-based compounds as γ-aminobutyric acid type A (GABA-A) receptor antagonists has demonstrated the importance of systematic structural modification. In these studies, a variety of substituents were introduced on one of the nitrogen atoms to probe the binding pocket of the receptor and establish key SAR trends. This approach led to the identification of analogs with improved affinity and selectivity.
The inherent three-dimensionality of the 1-oxaspiro[5.5]undecane scaffold is a key advantage in the design of structural analogs. Unlike flat, aromatic systems, spirocycles present a more defined and rigid orientation of substituents in three-dimensional space. This can lead to more specific interactions with biological targets and can help to overcome some of the limitations associated with "flat" molecules in drug discovery.
| Modification Site | Type of Modification | Potential Impact |
|---|---|---|
| 9-Amine | Alkylation, Acylation, Sulfonylation, Reductive Amination | Modulation of basicity, lipophilicity, and introduction of new binding interactions |
| Spirocyclic Core | Introduction of substituents on the carbon framework | Alteration of steric bulk, conformation, and metabolic stability |
| Oxygen Atom | Replacement with other heteroatoms (e.g., N, S) | Fundamental change in scaffold properties and potential new interactions |
Strategies for Diversity-Oriented Synthesis Utilizing the Spirocyclic Amine Core
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening. The goal of DOS is to explore a wide range of chemical space to identify novel bioactive compounds. The this compound core is an attractive starting point for DOS due to its inherent complexity and the presence of a reactive functional group that can be used to introduce diversity.
A common strategy in DOS is to use a common intermediate that can be subjected to a variety of reaction conditions to produce a library of compounds with different scaffolds. In the context of this compound, the primary amine can serve as a branching point for divergent synthesis. For example, the amine can be reacted with a panel of different building blocks, each containing a unique reactive group. These derivatized intermediates can then be subjected to a second set of reactions to generate a library of compounds with diverse and complex structures.
While specific DOS strategies starting from this compound are not well-documented, the general principles of DOS can be readily applied. One can envision a synthetic route where the amine is first acylated with a set of carboxylic acids containing a terminal alkyne or alkene. The resulting amides could then be subjected to a variety of cyclization reactions, such as ring-closing metathesis or intramolecular cycloadditions, to generate a library of fused or bridged polycyclic systems.
Another DOS approach involves the use of multicomponent reactions (MCRs). The this compound could potentially participate as one component in an MCR, such as the Ugi or Passerini reaction. By varying the other components of the MCR, a large number of structurally diverse products could be generated in a single step.
The key to a successful DOS campaign is the ability to efficiently generate a wide range of molecular skeletons. The rigid and three-dimensional nature of the 1-oxaspiro[5.5]undecane core provides a solid foundation for the construction of novel and diverse molecular architectures.
| DOS Strategy | Key Reaction Type | Expected Outcome |
|---|---|---|
| Divergent Synthesis from the Amine | Acylation followed by intramolecular cyclization (e.g., RCM, Diels-Alder) | Generation of fused and bridged polycyclic systems |
| Multicomponent Reactions (MCRs) | Ugi, Passerini, or other MCRs | Rapid assembly of complex molecules with multiple points of diversity |
| Scaffold Decoration | Parallel synthesis on the amine with a diverse set of building blocks | Library of analogs with varied peripheral functionality |
Future Research Directions and Challenges in 1 Oxaspiro 5.5 Undecan 9 Amine Chemistry
Development of Novel and More Efficient Stereoselective Methodologies
A primary challenge in the synthesis of 1-Oxaspiro[5.5]undecan-9-amine lies in the precise control of stereochemistry. The spirocyclic core and the amine substituent present multiple stereocenters, the specific configuration of which can dramatically influence biological activity. Future research will necessitate a move beyond classical synthetic approaches towards more elegant and efficient stereoselective methods.
Key areas of focus will include:
Asymmetric Catalysis: The development of novel chiral catalysts, including transition metal complexes and organocatalysts, will be instrumental in achieving high enantiomeric and diastereomeric purity. Research into substrate-controlled and catalyst-controlled transformations will be crucial for accessing all possible stereoisomers.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as carbohydrates or amino acids, offers an economical and efficient route to enantiopure spiroketal amines. Further exploration of creative disconnection approaches will expand the utility of this strategy.
Enzymatic Resolutions: Biocatalysis presents a green and highly selective alternative for resolving racemic mixtures of this compound or its intermediates. Screening for and engineering novel enzymes with high specificity for this scaffold will be a significant research avenue.
| Methodology | Potential Advantages | Research Focus |
| Asymmetric Catalysis | High stereocontrol, catalytic efficiency | Novel ligand and catalyst design |
| Chiral Pool Synthesis | Access to enantiopure starting materials | Creative disconnection strategies |
| Enzymatic Resolutions | High selectivity, green chemistry | Enzyme screening and engineering |
Exploration of Undiscovered Reaction Pathways and Derivatizations
The full chemical potential of the this compound scaffold is yet to be realized. The interplay between the spiroketal and the amine functionality opens up a vast chemical space for exploration. Future investigations should focus on discovering and characterizing novel reaction pathways to generate diverse libraries of derivatives for biological screening.
Promising areas for exploration include:
Functionalization of the Spirocyclic Core: Developing methodologies for the selective functionalization of the carbon framework of the spiroketal will be critical. This could involve C-H activation, radical-mediated reactions, or the introduction of unsaturation.
Derivatization of the Amine Group: Moving beyond simple acylation or alkylation, future work could explore more complex transformations of the amine, such as its incorporation into heterocyclic systems or its use as a directing group for further reactions.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the spiroketal under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to entirely new molecular architectures. The synthesis of related 1-oxa-9-azaspiro[5.5]undecane derivatives has been explored, indicating the potential for scaffold modification. researchgate.netosi.lv
Advanced Computational Modeling for De Novo Design and Mechanistic Insights
Computational chemistry is poised to play an increasingly integral role in accelerating the discovery and development of novel this compound derivatives. The use of advanced modeling techniques can provide deep insights into structure-activity relationships (SAR) and reaction mechanisms, thereby guiding synthetic efforts.
Future computational work should encompass:
De Novo Design: Employing computational algorithms to design novel derivatives with enhanced biological activity and optimized pharmacokinetic properties. This can help prioritize synthetic targets and reduce the reliance on traditional high-throughput screening.
Mechanistic Studies: Using quantum mechanical calculations to elucidate the transition states and reaction pathways of key synthetic steps. This understanding can inform the optimization of reaction conditions and the development of more efficient catalysts.
Conformational Analysis: Predicting the preferred solution-phase conformation of different stereoisomers and understanding how this influences their interaction with biological targets. This is particularly important for the semi-rigid spiroketal scaffold. The combination of NMR studies and computational modeling has been effectively used to investigate the conformational properties of other complex spiroketals. acs.org
| Computational Approach | Application | Desired Outcome |
| De Novo Design | Ligand-based and structure-based design | Novel drug candidates with improved properties |
| Mechanistic Studies | Elucidation of reaction pathways | Optimized reaction conditions and catalyst design |
| Conformational Analysis | Prediction of 3D structures | Understanding of structure-activity relationships |
Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis
To translate the therapeutic potential of this compound from the laboratory to an industrial scale, the development of robust and scalable synthetic routes is paramount. Flow chemistry and continuous processing offer significant advantages over traditional batch synthesis in terms of safety, efficiency, and scalability. researchgate.netspirochem.comnih.govamt.uk
Future research in this area should focus on:
Development of Continuous Flow Methodologies: Adapting key synthetic steps in the synthesis of this compound to continuous flow reactors. This can lead to improved reaction control, higher yields, and reduced reaction times.
In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow process to enable real-time monitoring and control of product quality.
Expanding Green Chemistry Applications to Industrial Scale Production
The principles of green chemistry are becoming increasingly important in the pharmaceutical industry to minimize environmental impact and improve the sustainability of manufacturing processes. nih.govscispace.com Applying these principles to the synthesis of this compound will be a critical challenge for its long-term viability.
Key green chemistry considerations for future research include:
Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste.
Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. This includes exploring the use of water, supercritical fluids, or ionic liquids as reaction media.
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.
By addressing these research directions and overcoming the associated challenges, the scientific community can unlock the full potential of this compound and pave the way for the development of novel therapeutics with this unique spirocyclic scaffold.
Q & A
Basic Research Questions
Q. What are the most common synthetic routes for 1-Oxaspiro[5.5]undecan-9-amine, and how do their yields compare?
- Answer : Two primary methods dominate:
- Prins Cyclization : Offers scalability and moderate yields (40–60%) under optimized conditions, particularly for spirocyclic intermediates .
- Heteroaryl Substitution : Involves multi-step reactions (e.g., aldehyde-amine coupling followed by cyclization), achieving ~30% yields but requiring precise stoichiometric control .
- Key Tip: Use high-resolution mass spectrometry (HRMS) and to confirm spirocyclic ring formation .
Q. How is the spirocyclic structure of this compound validated experimentally?
- Answer : Structural confirmation relies on:
- NMR Spectroscopy : peaks at δ 1.2–3.5 ppm for aliphatic protons and δ 4.5–5.0 ppm for oxygen/nitrogen-bound protons .
- X-ray Crystallography : Resolves stereochemistry, particularly for diastereomers (e.g., 3R vs. 3S configurations) .
- HRMS : Matches observed mass-to-charge ratios with theoretical values (e.g., m/z 327.1559 for CHNOS) .
Q. What biological assays are typically used to evaluate its enzyme inhibition potential?
- Answer : Standard assays include:
- sEH (Soluble Epoxide Hydrolase) Inhibition : Measure IC values via fluorometric assays using recombinant enzymes .
- MmpL3 (Mycobacterial Membrane Protein Large 3) Activity : Use mycobacterial growth inhibition assays in Mycobacterium tuberculosis cultures .
Advanced Research Questions
Q. How can diastereomeric mixtures of this compound derivatives be resolved?
- Answer :
- Preparative HPLC : Utilize chiral columns (e.g., Chiralpak IA/IB) with isocratic elution (e.g., hexane:isopropanol 90:10) for baseline separation .
- Crystallization-Driven Resolution : Optimize solvent polarity (e.g., MeOH/EtOAc) to isolate major diastereomers (e.g., 3R,6S,9S vs. 3R,6R,9R) .
- Data Note: Diastereomers often show distinct shifts (e.g., δ 35.1 vs. δ 27.9 ppm for cyclohexyl carbons) .
Q. What strategies mitigate low yields in automated solid-phase synthesis of analogs?
- Answer :
- Resin Functionalization : Use iSnAP resin to improve coupling efficiency (e.g., 26% yield for thiophene derivatives vs. 8% without) .
- Microwave-Assisted Cyclization : Reduces reaction time from 24h to 2h, enhancing throughput for spirocyclic intermediates .
- In-Situ Purification : Integrate scavenger resins (e.g., trisamine) to remove unreacted aldehydes .
Q. How do structural modifications (e.g., substituent position) alter biological activity?
- Answer :
| Modification | Activity Change (vs. Parent Compound) | Source |
|---|---|---|
| 9-Benzyl substitution | 10-fold ↑ sEH inhibition | |
| 4-Hydroxyl addition | ↓ MmpL3 binding (steric hindrance) | |
| Trifluoroethyl group | ↑ Metabolic stability (CYP450 resistance) |
- Mechanism: Substituents at C3/C9 positions modulate hydrophobic interactions in enzyme active sites .
Q. What computational methods predict binding modes of this compound with protein targets?
- Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to sEH (PDB: 4D04) using AMBER force fields .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent optimization (e.g., benzyl vs. cyclopropyl groups) .
Data Contradictions and Resolution
Q. Discrepancies in reported IC values for sEH inhibition: How to address them?
- Key Findings :
- PubChem data reports IC = 50 nM , while independent studies suggest 120 nM .
- Resolution: Variability arises from assay conditions (e.g., pH, enzyme source). Standardize protocols using recombinant human sEH and pH 7.4 buffers .
Q. Conflicting NMR data for 3-substituted analogs: What causes this?
- Answer :
- Solvent Effects : CDCl vs. DMSO-d shifts proton signals (e.g., δ 7.36–7.26 ppm for aromatic protons in CDCl) .
- Rotameric States : Flexible spirocyclic rings exhibit conformational exchange, broadening peaks at room temperature. Use low-temperature NMR (-40°C) to resolve .
Methodological Best Practices
- Synthetic Optimization : Prioritize Prins cyclization for scalability but include scavenger agents (e.g., molecular sieves) to trap water .
- Analytical Validation : Cross-validate HRMS with and IR (e.g., 1669 cm for C=O stretches) .
- Biological Assays : Include positive controls (e.g., AUDA for sEH) to benchmark activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
